
2-Hydrazinylpyrimidine-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylpyrimidine-5-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N6O. It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl and carbohydrazide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinylpyrimidine-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-hydrazinylpyrimidine with carbohydrazide under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylpyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl and carbohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Hydrazinylpyrimidine-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-hydrazinylpyrimidine-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl and carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyrimidine: Similar in structure but lacks the carbohydrazide group.
Carbohydrazide: Contains the carbohydrazide group but lacks the pyrimidine ring.
Thiocarbohydrazide: Similar to carbohydrazide but contains sulfur instead of oxygen.
Uniqueness
2-Hydrazinylpyrimidine-5-carbohydrazide is unique due to the presence of both hydrazinyl and carbohydrazide groups on a pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
287714-38-9 |
|---|---|
Molecular Formula |
C5H8N6O |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-hydrazinylpyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H8N6O/c6-10-4(12)3-1-8-5(11-7)9-2-3/h1-2H,6-7H2,(H,10,12)(H,8,9,11) |
InChI Key |
JNYOEANNGJUISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


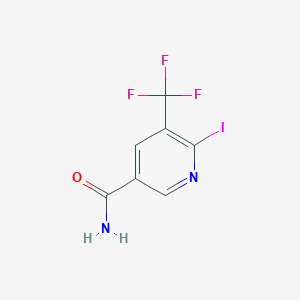
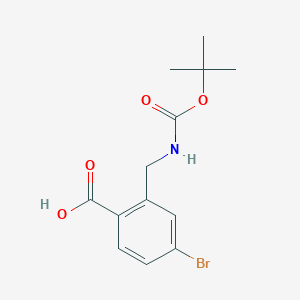
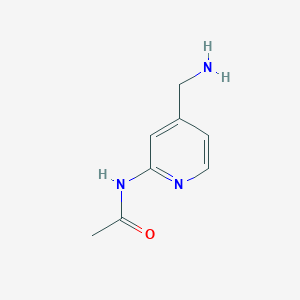
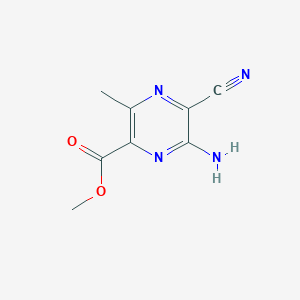
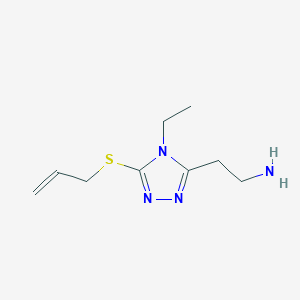
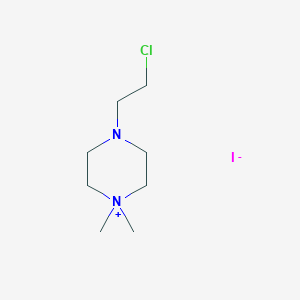
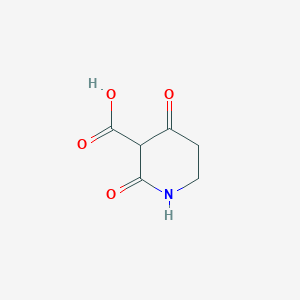
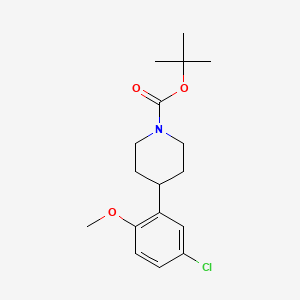
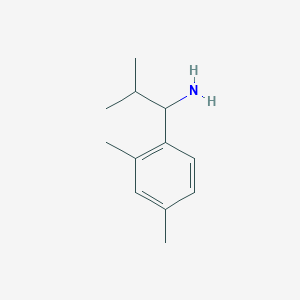
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)

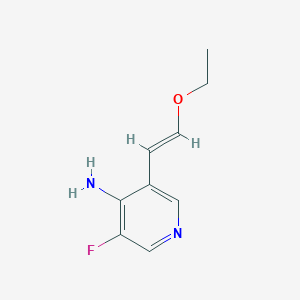
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)

